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Introduction
(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized organic compound

that holds significant promise in the realms of medicinal chemistry and materials science. Its

unique molecular architecture, featuring a fluorinated phenyl ring, a methoxycarbamoyl group,

and a reactive boronic acid moiety, makes it a valuable building block in the synthesis of

complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1]

The solubility of this compound is a critical physicochemical parameter that dictates its

handling, reactivity, and, in the case of pharmaceutical applications, its bioavailability.[2][3] This

guide provides a comprehensive overview of the theoretical and practical aspects of

determining the solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid, offering

insights into experimental design and data interpretation.

Physicochemical Properties and Their Influence on
Solubility
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A thorough understanding of the physicochemical properties of (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid is fundamental to predicting and interpreting its

solubility behavior.

Property Value Source

CAS Number 913835-59-3 [4]

Molecular Formula C₉H₁₁BFNO₄ [4]

Molecular Weight 227.00 g/mol [4]

Appearance Solid [4]

Melting Point Not available

The solubility of this molecule is governed by the interplay of its constituent functional groups:

Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding and can act as a

weak Lewis acid. Its presence generally confers some degree of aqueous solubility,

particularly at higher pH values where the boronate anion is formed. However, boronic acids

are also known to undergo dehydration to form cyclic anhydrides called boroxines, which can

be less soluble.[5]

Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in

hydrogen bonding. Its impact on solubility is complex; while it can increase interactions with

polar solvents, the overall effect on the molecule's polarity will depend on its position relative

to other functional groups.

Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group contains both hydrogen bond

donors (N-H) and acceptors (C=O, O-CH₃), suggesting it will contribute favorably to solubility

in polar protic solvents.

Theoretical Solubility Prediction
While experimental determination is the gold standard, computational models can offer a

preliminary estimation of a compound's solubility. For a structurally similar compound, 4-Fluoro-

3-methoxycarbonylphenylboronic acid (CAS 874219-35-9), a predicted aqueous solubility of
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4.16 mg/mL has been reported.[6] It is crucial to note that this is a positional isomer with a

methoxycarbonyl group instead of a methoxycarbamoyl group, and therefore this value should

be considered an approximation.

Recommended Experimental Protocols for
Solubility Determination
The accurate determination of solubility requires robust and well-controlled experimental

methods. The following protocols are recommended for (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid.

Saturation Shake-Flask Method
This method is widely regarded as the most reliable for determining thermodynamic equilibrium

solubility.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a

constant temperature until equilibrium is reached. The concentration of the dissolved

compound in the supernatant is then determined analytically.[2]

Step-by-Step Methodology:

Preparation: Add an excess of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid to a

series of vials containing the chosen solvent systems (e.g., water, buffers of varying pH,

organic solvents). Ensure enough solid is present to maintain a saturated solution with

undissolved particles.[7]

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate

the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach

equilibrium.[7] The time to reach equilibrium can vary and should be determined

experimentally by taking measurements at different time points until the concentration

plateaus.[7]

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the

saturated solution from the solid by centrifugation or filtration. Care must be taken to avoid

temperature fluctuations during this step.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the

concentration of the dissolved compound using a validated analytical technique, such as

High-Performance Liquid Chromatography (HPLC).[7][8]

Workflow for the Saturation Shake-Flask Method:

Preparation Equilibration Phase Separation Quantification

Add excess solid to solvent Agitate at constant temperature Monitor until equilibrium is reached Centrifuge or filter Dilute supernatant Analyze by HPLC

Click to download full resolution via product page

Caption: Workflow of the Saturation Shake-Flask Method.

Dynamic (Synthetic) Method
This method involves observing the dissolution of the solid in a liquid upon controlled heating.

[9] It is particularly useful for determining solubility as a function of temperature.

Principle: A mixture of the solid and solvent of a known composition is heated at a constant rate

until the solid completely dissolves. The temperature at which the last solid particles disappear

is the equilibrium solubility temperature for that specific composition.[9]

Step-by-Step Methodology:

Sample Preparation: Accurately weigh (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic
acid and the chosen solvent into a jacketed glass vessel to create a biphasic sample of

known composition.[9]

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring

vigorously to ensure homogeneity.[9]

Turbidity Monitoring: Continuously monitor the turbidity of the sample. The point at which the

solution becomes clear indicates complete dissolution.[5][9] This can be observed visually or

instrumentally using a luminance probe.[5][9]
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Data Collection: Record the temperature of complete dissolution. Repeat the procedure for a

range of compositions to construct a solubility curve (mole fraction vs. temperature).[9]

Workflow for the Dynamic Method:

Prepare sample of known composition

Heat and stir at a constant rate

Monitor turbidity

Record temperature of complete dissolution

Repeat for different compositions

Construct solubility curve

Click to download full resolution via product page

Caption: Workflow of the Dynamic Solubility Determination Method.

Factors Influencing Solubility
Several factors can significantly impact the solubility of (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid:
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pH: For ionizable compounds like boronic acids, pH is a critical determinant of solubility.[7]

The boronic acid group has a pKa, and its solubility is expected to increase at pH values

above its pKa due to the formation of the more soluble boronate anion. Determining the pH-

solubility profile is therefore essential.[7]

Temperature: The solubility of most solid compounds, including boric acid, increases with

temperature.[10] The dynamic method is particularly well-suited for quantifying this

relationship.

Solvent System: The choice of solvent is paramount. The polarity, hydrogen bonding

capacity, and other properties of the solvent will dictate its ability to solvate the molecule. It is

advisable to test solubility in a range of solvents, from non-polar aprotic to polar protic, to

gain a comprehensive understanding. The solubility of phenylboronic acid, for instance, is

high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[11][12]

Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its

solubility. It is important to characterize the solid form used in solubility studies.

Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information:

The specific method used for determination.

The temperature and pH of the measurement.

The composition of the solvent system.

The analytical method used for quantification.

The solid form of the compound, if known.

Solubility is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.[8]

Conclusion
While direct, experimentally determined solubility data for (3-Fluoro-4-
(methoxycarbamoyl)phenyl)boronic acid is not readily available in the public domain, this
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guide provides a robust framework for its determination. By employing established

methodologies such as the saturation shake-flask and dynamic methods, and by carefully

considering the influence of pH, temperature, and solvent choice, researchers can obtain

accurate and reliable solubility data. This information is indispensable for the effective

utilization of this promising compound in drug discovery, process development, and materials

science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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